3-(1-Amino-2-methylpropyl)-3-hydroxy-1lambda6-thiolane-1,1-dione
CAS No.:
Cat. No.: VC20395709
Molecular Formula: C8H17NO3S
Molecular Weight: 207.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO3S |
|---|---|
| Molecular Weight | 207.29 g/mol |
| IUPAC Name | 3-(1-amino-2-methylpropyl)-1,1-dioxothiolan-3-ol |
| Standard InChI | InChI=1S/C8H17NO3S/c1-6(2)7(9)8(10)3-4-13(11,12)5-8/h6-7,10H,3-5,9H2,1-2H3 |
| Standard InChI Key | NPFNAFPXYOEHIA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1(CCS(=O)(=O)C1)O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s core structure is a 1λ⁶-thiolane-1,1-dione ring, a five-membered sulfur-containing heterocycle where the sulfur atom exists in a +4 oxidation state (sulfone group, ) . The "1,1-dione" designation indicates two ketone groups at the 1-position of the thiolane ring. At the 3-position of the ring, two substituents are attached:
-
A 1-amino-2-methylpropyl group (), providing both amine functionality and branching.
-
A hydroxy group (), introducing polarity and hydrogen-bonding capacity.
This geminal substitution pattern at the 3-position creates steric and electronic challenges, potentially influencing the compound’s stability and reactivity .
Physicochemical Properties
While direct data for this compound are scarce, its closest analog, 3-(2-Amino-3-hydroxy-2-methylpropyl)-1λ⁶-thiolane-1,1-dione (CAS 2229012-48-8), shares a similar sulfolane backbone and substituents . Key properties of the analog include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.29 g/mol |
| Density | Not available |
| Boiling/Melting Points | Not available |
The target compound’s molecular formula is likely identical, given the structural similarity, but variations in substituent positioning may alter physical properties such as solubility and melting point .
Synthetic Pathways and Methodological Considerations
Core Ring Synthesis
The thiolane-1,1-dione ring is typically synthesized via oxidation of tetrahydrothiophene derivatives. For example, hydrogen peroxide or ozone can oxidize tetrahydrothiophene to sulfolane () . Subsequent functionalization at the 3-position requires selective substitution reactions.
Recent Research and Future Directions
A 2024 study on sulfolane-amino hybrids highlighted their anti-inflammatory activity in murine models, with IC₅₀ values < 10 μM for COX-2 inhibition . Computational docking simulations suggest that the 1-amino-2-methylpropyl side chain in this compound could enhance binding affinity to prostaglandin synthases .
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